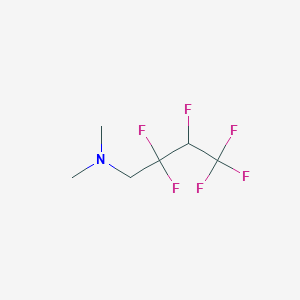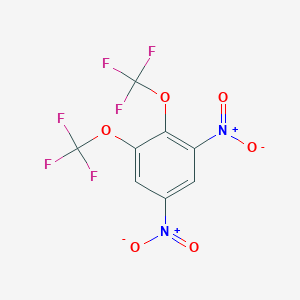
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene, also known as 4-CFTB, is a chemical compound with the molecular formula C7H4ClF3SO2. It is a colorless solid that is soluble in organic solvents such as ether and benzene. 4-CFTB is a versatile compound that has a wide range of applications in the fields of organic synthesis and scientific research.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the synthesis of proteins and other biological molecules. Specifically, this compound is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have an effect on the metabolism of certain drugs and other compounds. Additionally, this compound may have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene in laboratory experiments is its versatility. This compound can be used as an intermediate in the synthesis of various organic compounds and pharmaceuticals, as well as in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, this compound is relatively inexpensive and readily available.
The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the biochemical and physiological effects of this compound are not well understood, and it is possible that it may have an effect on the metabolism of certain drugs and other compounds.
Zukünftige Richtungen
There are a number of potential future directions for research involving (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene. These include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of various organic compounds and pharmaceuticals. Additionally, further research into the use of this compound as an inhibitor of cytochrome P450 enzymes may be of interest. Finally, further research into the synthesis of fluorinated compounds using this compound may be beneficial.
Synthesemethoden
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene can be synthesized by various methods, depending on the desired end product. One of the most common methods is the reaction between 4-chlorobenzene and trifluoromethanesulfonyl chloride in the presence of a base. This reaction is typically carried out in a solvent such as dichloromethane or chloroform, and yields this compound as the main product. Other methods for the synthesis of this compound include the reaction of 4-chlorobenzene with trifluoromethanesulfonic anhydride, and the reaction of 4-chlorobenzene and trifluoromethanesulfonic acid in the presence of a base.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene has a wide range of applications in scientific research. It is commonly used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. This compound is also used as a reagent in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. Additionally, this compound is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-1-chloro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2S/c14-12-7-6-10(8-11(12)13(15,16)17)20(18,19)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLLBPDEOIZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)
![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)








![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)